molecular formula C12H15N3O2 B1391841 Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate CAS No. 1053660-01-7

Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Cat. No. B1391841
M. Wt: 233.27 g/mol
InChI Key: NJIMUKWIUWYZJO-UHFFFAOYSA-N
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Description

“Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate” is a compound that is part of the substituted pyridines group . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reactions of its 3- (phenoxycarbonyl)amino derivative with primary and secondary amines .

Scientific Research Applications

Synthesis and Antioxidant Activity

Synthesis and Reactions : Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, a compound related to Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate, was synthesized and used as a precursor for various novel compounds. These compounds exhibited notable antioxidant activity, which was compared to that of ascorbic acid (Zaki et al., 2017).

Novel Fused Pyrazines Synthesis

New Fused Pyrazines : The synthesis of new pyrido[3',2':4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives was accomplished using Ethyl 4,6-dimethyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2- carboxylate as a key intermediate (El-Kashef et al., 2000).

Antibacterial Activity

Antibacterial Compounds : A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from Ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, demonstrated antibacterial activity in vitro. This highlights a potential application in developing antibacterial agents (Toja et al., 1986).

Antitumor and Antioxidant Activities

Synthesis and Activities : Cyanoacetamide derivatives were synthesized using ethyl esters, including 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-amine. Some synthesized compounds demonstrated promising antitumor and antioxidant activities (Bialy & Gouda, 2011).

Heterocyclic Chemistry and Computational Studies

Synthesis and Characterization : A pyrrole chalcone derivative, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, was synthesized. Spectroscopic and quantum chemical calculations were performed, showing potential in heterocyclic chemistry (Singh et al., 2014).

properties

IUPAC Name

ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-4-17-12(16)10-9(13)8-6(2)5-7(3)14-11(8)15-10/h5H,4,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIMUKWIUWYZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)N=C(C=C2C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Reactant of Route 5
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Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

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